(S)-2-Methylazetidine oxalate
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Overview
Description
(S)-2-Methylazetidine oxalate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The compound is characterized by the presence of a chiral center, making it optically active. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylazetidine oxalate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method involves the reaction of an amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized (S)-2-Methylazetidine with oxalic acid to form the oxalate salt. This reaction is typically carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methylazetidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methyl group or other substituents can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds.
Scientific Research Applications
(S)-2-Methylazetidine oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Methylazetidine oxalate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit the growth of microorganisms by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-Methylazetidine oxalate: The enantiomer of (S)-2-Methylazetidine oxalate with similar chemical properties but different biological activities.
2-Methylpyrrolidine oxalate: A five-membered ring analog with different reactivity and applications.
2-Methylpiperidine oxalate: A six-membered ring analog with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its four-membered ring structure, which imparts specific reactivity and stability. Its chiral nature allows for the study of enantioselective reactions and the development of chiral drugs. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C6H11NO4 |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S)-2-methylazetidine;oxalic acid |
InChI |
InChI=1S/C4H9N.C2H2O4/c1-4-2-3-5-4;3-1(4)2(5)6/h4-5H,2-3H2,1H3;(H,3,4)(H,5,6)/t4-;/m0./s1 |
InChI Key |
TUTJVOIDVCLFSW-WCCKRBBISA-N |
Isomeric SMILES |
C[C@H]1CCN1.C(=O)(C(=O)O)O |
Canonical SMILES |
CC1CCN1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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